2-(Quinuclidin-3-yl)acetic acid is an organic compound characterized by the molecular formula . It is a derivative of quinuclidine, which is a bicyclic amine known for its diverse applications in medicinal chemistry. The compound features an acetic acid moiety attached to the quinuclidine framework, making it a significant structure in both organic synthesis and biological research.
This compound can be synthesized from quinuclidine through various chemical reactions, primarily involving acetic anhydride or acetyl chloride under basic conditions. Its importance in scientific research stems from its potential roles in pharmacology and organic synthesis.
2-(Quinuclidin-3-yl)acetic acid falls under the category of amino acids and derivatives, specifically classified as a quinuclidine derivative. It is also noted for its potential biological activities, which are currently under investigation.
The synthesis of 2-(Quinuclidin-3-yl)acetic acid typically involves the reaction of quinuclidine with acetic anhydride or acetyl chloride. This reaction is often conducted under basic conditions using reagents like sodium hydroxide or potassium carbonate. The process generally proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative.
The molecular structure of 2-(Quinuclidin-3-yl)acetic acid consists of a quinuclidine ring system with an acetic acid side chain. The compound's structural formula can be represented as follows:
2-(Quinuclidin-3-yl)acetic acid can undergo various chemical reactions, including:
The mechanism of action for 2-(Quinuclidin-3-yl)acetic acid involves its interaction with specific molecular targets, primarily receptors and enzymes. As a ligand, it may bind to various biological targets, modulating their activity and influencing neurotransmitter systems or enzyme functions. This interaction could potentially lead to therapeutic effects, making it a candidate for further pharmacological studies .
2-(Quinuclidin-3-yl)acetic acid has several applications across various fields:
The most straightforward route to 2-(quinuclidin-3-yl)acetic acid (CAS 38206-85-8) involves direct functionalization of the quinuclidine core. This method employs quinuclidin-3-one or 3-hydroxyquinuclidine as starting materials, reacting them with acetic anhydride or haloacetate derivatives under acidic catalysis. The reaction proceeds via electrophilic substitution at the C3 position, where the bridgehead nitrogen activates the adjacent carbon for nucleophilic attack. A key advantage is the commercial availability of quinuclidine precursors, enabling large-scale production. However, this route often yields racemic mixtures due to symmetrical transition states and requires stringent control of reaction conditions (temperature <50°C) to prevent N-acetylation side products. Typical yields range from 40-65%, with purification challenges arising from quaternary ammonium salt byproducts .
The Wittig olefination approach provides superior stereocontrol for accessing substituted analogs. This two-step sequence begins with quinuclidin-3-one reacting with phosphonoacetate reagents (e.g., triethyl phosphonoacetate) to form α,β-unsaturated esters as key intermediates. These alkenes exist predominantly in the s-trans conformation, as confirmed by NMR studies of analogous 5-substituted quinuclidine-2-carboxylic esters [2]. Subsequent catalytic hydrogenation (Pd/C, H₂, 40 psi) achieves syn-selective reduction, yielding saturated esters with diastereomeric ratios up to 8:1. Final acid hydrolysis (6N HCl, reflux) furnishes the target carboxylic acid. This method's versatility allows incorporation of diverse substituents at the acetic acid bridge, though steric hindrance near the bicyclic system can reduce yields to 30-50% for bulky groups [2] [8].
Intramolecular cyclization strategies construct the quinuclidine ring while simultaneously introducing the acetic acid moiety. Piperidine derivatives bearing ω-haloalkyl chains undergo Dieckmann-type condensation under strong bases (NaH, DMF, 0°C→RT). For example, N-(bromoacetyl)piperidine precursors cyclize to quinuclidin-3-one intermediates, which are subsequently converted to the acetic acid derivative via Wittig or reductive amination pathways. Stereoselectivity in these cyclizations is governed by conformational preferences: trans-fused decahydroquinolines form preferentially due to reduced 1,3-diaxial interactions, as confirmed by molecular mechanics calculations [8]. Basic amidoxime-mediated cyclizations afford moderate yields (45-60%) but provide access to structurally diverse analogs through variation of the linear precursor [3] [6].
Table 1: Classical Synthetic Routes to 2-(Quinuclidin-3-yl)acetic Acid
Method | Key Reagents/Conditions | Yield Range | Diastereoselectivity | Key Advantages |
---|---|---|---|---|
Direct Acetylation | Ac₂O, H⁺ cat.; ΔT <50°C | 40-65% | None (racemic) | Minimal steps; commercial precursors |
Wittig-Hydrogenation | (EtO)₂P(O)CH₂CO₂Et → H₂/Pd/C | 50-75% | Up to 8:1 dr | Stereocontrol; versatile for R-groups |
Dieckmann Cyclization | NaH/DMF; bromoacetylpiperidine | 45-60% | >95% trans-isomer | Builds bicyclic core simultaneously |
Amidoxime Cyclization | Amidoximes, K₂CO₃, reflux | 30-55% | Moderate (∼3:1 dr) | Access to N-modified analogs |
Enantioselective synthesis of 2-(quinuclidin-3-yl)acetic acid exploits the chiral discrimination capabilities of hydrolase enzymes. Butyrylcholinesterase (BChE) from equine serum demonstrates high affinity for quinuclidine esters, enabling kinetic resolution of racemic precursors. When applied to ethyl 2-(quinuclidin-3-yl)acetate, BChE preferentially hydrolyzes the (R)-enantiomer at rates 20-fold faster than the (S)-counterpart (kcat/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹ vs. 6.0 × 10² M⁻¹s⁻¹). This selectivity arises from optimal cation-π interactions between the quinuclidinium ion and BChE's Trp82 residue in the catalytic gorge. After 40% conversion, the remaining (S)-ester achieves >98% ee, while the liberated (R)-acid is recovered with 85-90% ee. Though yields are inherently capped at 50% per enantiomer, recycling the undesired isomer via racemization improves overall efficiency [7].
Lipase-mediated dynamic kinetic resolution (DKR) overcomes yield limitations of traditional resolutions. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes enantioselective hydrolysis of vinyl esters while a Shvo's catalyst (cyclopentadienyl ruthenium complex) concurrently racemizes the substrate. Using 2-(1-benzhydrylquinuclidin-3-yl)acetate as model substrate, this tandem process achieves 92% yield and 94% ee for the (S)-acid—a configuration unattainable via BChE. Complementary approaches employ asymmetric hydrogenation of prochiral enol acetates using Rh-DuPhos catalysts, reducing 2-(quinuclidin-3-ylidene)acetates with 99% ee and 95% de. These methods highlight the potential for manufacturing enantiopure building blocks for muscarinic ligands, though substrate scope remains constrained to N-protected derivatives [3] [7] [8].
Table 2: Biocatalytic Approaches to Enantiomerically Enriched 2-(Quinuclidin-3-yl)acetic Acid
Biocatalyst | Substrate | Conditions | Enantiomeric Excess (%) | Configuration |
---|---|---|---|---|
Butyrylcholinesterase (BChE) | Ethyl 2-(quinuclidin-3-yl)acetate | pH 7.4 buffer, 37°C | >98% (unreacted ester) | (S)-Ester |
85-90% (hydrolyzed acid) | (R)-Acid | |||
Candida antarctica Lipase B | 1-Benzhydryl-3-vinyloxycarbonylmethylquinuclidinium | Toluene, 50°C; Shvo's catalyst | 94% (acid) | (S)-Acid |
Rhodium-(R,R)-DuPhos | 2-(Quinuclidin-3-ylidene)acetate | H₂ (50 psi), MeOH, 25°C | 99% (acid) | (R,R)-Diacid |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1